

molecular weight of 3,4-Dibenzoyloxyphenethylamine hydrochloride

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Compound of Interest

Compound Name: 3,4-Dibenzoyloxyphenethylamine
hydrochloride

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Technical Guide: 3,4-Dibenzoyloxyphenethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dibenzoyloxyphenethylamine hydrochloride**, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry.

Chemical and Physical Properties

3,4-Dibenzoyloxyphenethylamine hydrochloride is a substituted phenethylamine derivative. The presence of two benzyl ether protecting groups on the catechol ring makes it a crucial precursor for synthesizing compounds where the catechol functionality is required to be unmasked in a later synthetic step.

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	369.88 g/mol	[1][2][3][4]
Molecular Formula	C ₂₂ H ₂₄ ClNO ₂	[3][4][5]
CAS Number	1699-56-5	[1][2][3][4]
Melting Point	131-133 °C	
IUPAC Name	2-[3,4-bis(phenylmethoxy)phenyl]ethanamine;hydrochloride	[5]
Synonyms	3,4-Bis(benzyloxy)phenethylamine hydrochloride	[5]

Synthesis Protocol

The synthesis of **3,4-Dibenzyloxyphenethylamine hydrochloride** is a multi-step process that begins with the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde, followed by chain extension and reduction to the amine, and finally, salt formation. The following is a representative experimental protocol based on established organic synthesis methodologies for analogous compounds.

Step 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde

This initial step involves the protection of the catechol moiety of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) as a dibenzyl ether.

Experimental Protocol:

- To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate.
- To this mixture, add benzyl chloride dropwise at room temperature.
- Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
- Collect the resulting precipitate by filtration, wash with water, and dry to yield 3,4-Dibenzoyloxybenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 3,4-Dibenzoyloxyphenethylamine

This step involves the conversion of the aldehyde to the corresponding phenethylamine. A common route is through the formation of a benzyl cyanide intermediate followed by reduction.

Experimental Protocol:

- Formation of 3,4-Dibenzoyloxybenzyl Cyanide:
 - Convert 3,4-Dibenzoyloxybenzaldehyde to its corresponding oxime by reacting it with hydroxylamine hydrochloride in the presence of a base.
 - Dehydrate the oxime to yield 3,4-Dibenzoyloxybenzyl cyanide. This can be achieved using various dehydrating agents, such as acetic anhydride.
- Reduction to 3,4-Dibenzoyloxyphenethylamine:
 - Dissolve the 3,4-Dibenzoyloxybenzyl cyanide in a suitable solvent like ethanol saturated with ammonia.
 - Add a reduction catalyst, such as Raney Nickel.
 - Carry out the hydrogenation under a hydrogen atmosphere at elevated pressure and temperature.
 - After the reaction is complete, filter off the catalyst.
 - Evaporate the solvent under reduced pressure to obtain the crude 3,4-Dibenzoyloxyphenethylamine.

Step 3: Formation of 3,4-Dibenzoyloxyphenethylamine Hydrochloride

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol:

- Dissolve the crude 3,4-Dibenzoyloxyphenethylamine from the previous step in a suitable organic solvent, such as diethyl ether or ethyl acetate.
- Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).
- The hydrochloride salt will precipitate out of the solution.
- Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum to yield **3,4-Dibenzoyloxyphenethylamine hydrochloride** as a solid.

Applications in Drug Development

3,4-Dibenzoyloxyphenethylamine hydrochloride is primarily used as a synthetic intermediate in the preparation of more complex molecules with therapeutic potential.

- **Dopamine Prodrugs:** It serves as a precursor in the synthesis of prodrugs of dopamine. The benzyl groups can be removed in the final step to reveal the active dopamine molecule.
- **β 3 Adrenergic Receptor Agonists:** This compound has been utilized in the synthesis of tetrahydroisoquinoline derivatives that have shown activity as human β 3 adrenergic receptor agonists. These agonists have potential applications in treating conditions such as overactive bladder and metabolic disorders.

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **3,4-Dibenzoyloxyphenethylamine hydrochloride**.



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Caption: Synthetic workflow for **3,4-Dibenzyloxyphenethylamine hydrochloride**.

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